molecular formula C17H24N2O B8111108 1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one

1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one

Cat. No.: B8111108
M. Wt: 272.4 g/mol
InChI Key: KCFMTCRHGCZKEL-UHFFFAOYSA-N
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Description

1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one is a complex organic compound characterized by a spiro linkage between a piperidine and a quinoline moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the piperidine ring through cyclization reactions. Key steps include:

    Step 1: Synthesis of the quinoline core via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Step 2: Formation of the spiro linkage through a nucleophilic substitution reaction, where the piperidine ring is introduced.

    Step 3: Isobutylation of the piperidine nitrogen to achieve the final compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions, often using hydrogenation catalysts, can modify the quinoline ring to produce tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Palladium on carbon (Pd/C) catalyst, hydrogen gas, elevated pressure.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), polar aprotic solvents (e.g., dimethylformamide), and mild heating.

Major Products:

  • Quinoline N-oxides from oxidation.
  • Tetrahydroquinoline derivatives from reduction.
  • Various substituted quinoline and piperidine derivatives from substitution reactions.

Scientific Research Applications

1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

Comparison with Other Similar Compounds: 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one is compared with other spirocyclic compounds such as spiro[indole-3,4’-piperidine] derivatives. Its uniqueness lies in:

    Structural Features: The specific spiro linkage and isobutyl substitution provide distinct steric and electronic properties.

    Reactivity: Exhibits different reactivity patterns due to the presence of both piperidine and quinoline rings.

Comparison with Similar Compounds

  • Spiro[indole-3,4’-piperidine]
  • Spiro[cyclohexane-1,4’-quinoline]
  • Spiro[pyrrolidine-3,4’-quinoline]

Properties

IUPAC Name

1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(2)12-19-15-6-4-3-5-14(15)17(11-16(19)20)7-9-18-10-8-17/h3-6,13,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFMTCRHGCZKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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